molecular formula C20H14Cl3NO4S B11124467 2,4-dichloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

2,4-dichloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B11124467
M. Wt: 470.8 g/mol
InChI Key: QQSZGJMMCVRJMU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The compound’s structure features multiple aromatic rings and functional groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, including:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the desired sulfonamide.

    Chlorination: The final step involves the chlorination of the aromatic rings to introduce the 2,4-dichloro substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while substitution could result in various substituted benzamides.

Scientific Research Applications

2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: A simpler analog with similar structural features.

    4-Chlorobenzenesulfonamide: Shares the sulfonamide functional group.

    4-Methoxybenzamide: Contains the methoxy and amide groups.

Uniqueness

2,4-DICHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H14Cl3NO4S

Molecular Weight

470.8 g/mol

IUPAC Name

2,4-dichloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H14Cl3NO4S/c1-28-16-7-5-15(6-8-16)24(20(25)18-11-4-14(22)12-19(18)23)29(26,27)17-9-2-13(21)3-10-17/h2-12H,1H3

InChI Key

QQSZGJMMCVRJMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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